molecular formula C10H9ClF2N2O B2447899 [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride CAS No. 2567504-71-4

[5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride

Cat. No. B2447899
CAS RN: 2567504-71-4
M. Wt: 246.64
InChI Key: QKXGTEVEAKKGDP-UHFFFAOYSA-N
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Description

“[5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2567504-71-4 . It has a molecular weight of 246.64 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F2N2O.ClH/c11-6-1-2-7 (8 (12)3-6)10-9 (4-13)14-5-15-10;/h1-3,5H,4,13H2;1H . This indicates the molecular structure of the compound, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is a salt . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.

Scientific Research Applications

Antibacterial Activity

One of the prominent applications of compounds related to [5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride is in the field of antibacterial activity. Research shows that such compounds exhibit good antibacterial activity against various bacterial strains such as Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli (Mehta, 2016). Additionally, studies have also found that certain fluorine-containing derivatives have shown promising antibacterial activities against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and antifungal activity against Candida albicans (Gadakh et al., 2010).

Nonlinear Optical Properties

These compounds have also been studied for their third-order nonlinear optical properties. Research on novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones revealed significant optical limiting behavior, making them potential candidates for applications in optical devices (Murthy et al., 2013).

Anticancer and Antimicrobial Agents

Compounds containing the 1,3-oxazole structure have been synthesized and evaluated for their anticancer and antimicrobial activities. A study documented that compounds with the oxazole entity performed well against pathogenic strains, showing potential in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Pharmaceutical Research

In pharmaceutical research, derivatives of these compounds have been explored for their potential as serotonin 5-HT1A receptor-biased agonists with antidepressant-like activity (Sniecikowska et al., 2019). This indicates their potential use in developing novel antidepressants.

Synthesis and Characterization Studies

Several studies have focused on the synthesis and characterization of such compounds, exploring their structural properties and potential applications in various fields. For instance, research has been conducted on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, highlighting its potential use in chemical synthesis (Zheng Rui, 2010).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause eye irritation . The recommended safety measures include avoiding eye contact and seeking medical attention if irritation persists .

properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O.ClH/c11-6-1-2-7(8(12)3-6)10-9(4-13)14-5-15-10;/h1-3,5H,4,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXGTEVEAKKGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(N=CO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride

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